molecular formula C18H17N5O5S B2544677 N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 900004-11-7

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2544677
CAS No.: 900004-11-7
M. Wt: 415.42
InChI Key: BZDLEIPULZJMBI-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a sophisticated chemical reagent designed for pharmaceutical research and development. This compound features a complex molecular architecture comprising a pyrido[2,3-d]pyrimidine dione core, a 4-nitrophenyl group, and a connecting thioacetamide bridge. The pyrimidinedione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and prevalence in therapeutic agents. The strategic incorporation of the nitroaryl moiety suggests potential as an electron-deficient system that may serve as a substrate for nitroreductase enzymes, a property exploited in the development of prodrugs for antimicrobial and anticancer applications . Researchers can utilize this compound as a key intermediate in the synthesis of novel small molecule libraries or as a structural motif for investigating enzyme inhibition mechanisms, particularly given the demonstrated research interest in similar nitroheterocyclic systems for targeting infectious diseases like tuberculosis . Its molecular complexity offers opportunities for exploring structure-activity relationships in drug discovery programs. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes by qualified laboratory professionals only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

CAS No.

900004-11-7

Molecular Formula

C18H17N5O5S

Molecular Weight

415.42

IUPAC Name

N-(4-nitrophenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

InChI

InChI=1S/C18H17N5O5S/c1-10-8-19-16-14(17(25)22(3)18(26)21(16)2)15(10)29-9-13(24)20-11-4-6-12(7-5-11)23(27)28/h4-8H,9H2,1-3H3,(H,20,24)

InChI Key

BZDLEIPULZJMBI-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17N5O5S
  • Molecular Weight : 415.4 g/mol
  • CAS Number : 900004-11-7

The compound features a nitrophenyl group linked to a thioacetamide moiety with a pyrido-pyrimidine scaffold. The structural complexity contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Case Study 1 : A derivative demonstrated effectiveness against various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Case Study 2 : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed cytotoxic effects with IC50 values in the micromolar range. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway .

Enzyme Inhibition

Inhibition of specific enzymes is another area of interest:

  • Case Study 3 : The compound was tested for its ability to inhibit certain kinases implicated in cancer progression. Results indicated that it could effectively inhibit the activity of these kinases at low concentrations .

Data Summary Table

Biological Activity Effect Reference
AntimicrobialMIC values lower than standard antibiotics
AnticancerIC50 in micromolar range in cancer cell lines
Enzyme InhibitionEffective inhibition of specific kinases

The biological activity of this compound may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.

Comparison with Similar Compounds

Structural Analogues

a. Pyrido-Pyrimidinone Derivatives

  • N-(7-Methyl-2-phenylamino-tetrahydrothieno-pyrido-pyrimidin-4-on-3-yl)acetamide (): This compound shares a pyrido-pyrimidinone core but incorporates a tetrahydrothieno ring instead of a tetrahydropyrido system. The acetamide group is attached directly to the pyrimidinone nitrogen, unlike the thio-linked acetamide in the target compound. The phenylamino substituent and methyl group at position 7 result in distinct electronic and steric profiles compared to the target’s 1,3,6-trimethyl-dioxo framework. IR and NMR data (e.g., C=O peaks at 1,730 and 1,690 cm⁻¹) highlight carbonyl contributions .

b. Thioacetamide-Linked Pyrimidines

  • 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide ():
    While structurally distinct (tetrahydropyrimidine vs. pyrido-pyrimidine), this compound shares the N-(4-nitrophenyl) group and a thio-containing bridge. The thioxo (C=S) group at position 2 may confer different hydrogen-bonding capabilities compared to the target’s thioether (C-S-C) linkage. Its synthesis involves condensation of aldehydes, ketones, and thioureas, differing from alkylation routes used for thioacetamides .
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ():
    This derivative features a thioether-linked pyrimidine with a thietanyloxy substituent. The ester group (vs. acetamide in the target) and lack of nitroaryl substitution reduce polarity and electron-withdrawing effects. Such structural variations impact solubility and metabolic stability .
Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Notable Substituents
Target: N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide ~458.5* Not reported ~1,700 (C=O), ~1,250 (NO₂) 4-Nitrophenyl, trimethyl-dioxo core
Compound 369.44 143–145 1,730 (C=O), 1,690 (C=O) Phenylamino, tetrahydrothieno
Compound ~400 (estimated) Not reported ~1,650 (C=S), ~1,520 (NO₂) Indol-3-yl, 4-nitrophenyl

*Calculated based on molecular formula.

Key Observations :

  • The target’s nitro group and dioxo-pyrido-pyrimidine core likely reduce solubility compared to ’s phenylamino derivative.
  • Thioether linkages (C-S-C) in the target and compounds may enhance stability relative to thioxo (C=S) groups in derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide?

  • Methodological Answer : Prioritize regioselective thioether bond formation between the pyridopyrimidinone core and the nitroarylacetamide moiety. Use anhydrous conditions to avoid hydrolysis of the dioxo groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm completion by LC-MS for intermediate tracking. For purification, employ column chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts. Yield optimization often requires iterative adjustments of catalyst loading (e.g., K₂CO₃) and reaction time .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to characterize this compound?

  • Methodological Answer : Record ¹H NMR in DMSO-d₆ to resolve exchangeable protons (e.g., NH). Key signals include:

  • δ 2.03–2.33 ppm : Methyl groups on pyridopyrimidinone (1,3,6-trimethyl).
  • δ 7.04–7.69 ppm : Aromatic protons from the 4-nitrophenyl and pyridopyrimidinone rings.
  • δ 9.91 ppm : NH proton of the acetamide group.
    Compare with literature data for analogous pyridopyrimidinone derivatives to validate assignments .

Q. What crystallographic techniques confirm the molecular structure of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure. Use monoclinic crystal systems (e.g., C2/c space group) with parameters:

  • a = 9.66 Å , b = 18.55 Å , c = 9.31 Å (adjusted for substituents).
    Refine data with SHELX software, ensuring R-factor < 0.05. Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to explain packing stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Apply a factorial design to test variables:

  • Factors : Temperature (80–120°C), solvent polarity (DMF vs. DMSO), and stoichiometry (1.0–1.5 eq. of thiolating agent).
  • Response variables : Yield, purity (HPLC), and reaction time.
    Use ANOVA to identify significant factors. For example, higher solvent polarity (DMSO) may enhance solubility of the nitroarylacetamide intermediate, reducing side reactions .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., enzyme inhibition IC₅₀ vs. cell-based viability assays). For inconsistent results:

  • Replicate experiments under identical conditions (pH, temperature, cell line).
  • Validate target engagement using SPR or thermal shift assays.
  • Check metabolite stability (e.g., nitro group reduction altering activity). Cross-reference with structurally related compounds (e.g., pyrazolo[4,3-d]pyrimidines) to identify scaffold-specific trends .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Systematically modify substituents:

  • Pyridopyrimidinone core : Replace methyl groups with ethyl or cyclopropyl to assess steric effects.
  • Thioacetamide linker : Substitute sulfur with selenium or oxygen to evaluate electronic impacts.
  • 4-Nitrophenyl group : Test nitro vs. cyano or trifluoromethyl for π-stacking interactions.
    Use molecular docking (e.g., AutoDock Vina) to correlate substitutions with binding affinity to targets like kinases or PDEs .

Q. How to address discrepancies in spectral data interpretation?

  • Methodological Answer : For overlapping NMR signals, employ 2D techniques (HSQC, HMBC) to resolve connectivity. For LC-MS ambiguity:

  • High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₀H₁₉N₅O₆S).
  • Isotopic pattern analysis to distinguish [M+H]⁺ from adducts.
    Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹ for dioxo groups) .

Q. What computational approaches predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways:

  • Acidic conditions : Protonation of the pyrimidinone oxygen leading to ring-opening.
  • Basic conditions : Deprotonation of the thioacetamide sulfur, triggering nucleophilic attack.
    Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .

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